3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester
Description
3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester is a synthetic intermediate belonging to the azetidine-carboxylic acid tert-butyl ester class. Such compounds are widely used in pharmaceutical research, particularly as building blocks for drug candidates due to their structural rigidity and versatility in functionalization. The tert-butyl ester group serves as a protective moiety for carboxylic acids, enhancing stability during synthetic processes. The tetrahydro-pyran-4-ylmethyl substituent introduces a six-membered oxygen-containing ring, which may influence solubility, bioavailability, and metabolic stability.
Properties
IUPAC Name |
tert-butyl 3-(oxan-4-ylmethylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-9-12(10-16)15-8-11-4-6-18-7-5-11/h11-12,15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRUTJKMROGKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common approach includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving suitable precursors, often using intramolecular cyclization techniques.
Coupling of Tetrahydropyran and Azetidine Rings: The tetrahydropyran and azetidine rings are coupled through nucleophilic substitution reactions, where the tetrahydropyran moiety is introduced to the azetidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in various medical conditions, particularly due to its ability to modulate biological pathways.
- Anticancer Activity : Research indicates that derivatives of azetidine compounds exhibit anticancer properties. The incorporation of the tetrahydropyran group may enhance the bioavailability and efficacy of these compounds in targeting cancer cells .
- Neurological Disorders : Studies have shown that compounds with similar structures can act as inhibitors of phosphodiesterase enzymes (PDEs), which are implicated in neurological disorders. This suggests that 3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine derivatives could be explored for treating conditions like Alzheimer's disease .
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the development of novel pharmacophores.
- Building Block for Drug Synthesis : The tert-butyl ester form is particularly useful in organic synthesis as it can be readily transformed into other functional groups, facilitating the development of diverse chemical entities .
Biological Studies
Research involving this compound has focused on its interaction with biological systems, particularly in understanding how structural variations affect biological activity.
- Mechanistic Studies : Investigations into how the compound interacts with specific biological targets can provide insights into its mechanism of action, which is crucial for optimizing its therapeutic potential .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that azetidine derivatives showed significant cytotoxicity against several cancer cell lines. The study highlighted how modifications at the tetrahydropyran position enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: PDE Inhibition
In another study focusing on neurological applications, a series of azetidine-based compounds were synthesized, revealing that certain derivatives exhibited potent PDE9 inhibition. This activity was linked to improved cognitive function in animal models, suggesting potential applications in treating cognitive decline associated with aging and neurodegenerative diseases .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Potential therapeutic agent for cancer and neurological disorders | Anticancer activity; PDE inhibition |
| Synthetic Chemistry | Intermediate for synthesizing complex molecules | Versatile building block for drug synthesis |
| Biological Studies | Interaction with biological targets | Insights into mechanism of action |
Mechanism of Action
The mechanism of action of 3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The iodomethyl group in increases reactivity, while sulfonyl () and thiomorpholine () groups enhance polarity.
- Steric Effects : Bulky substituents like triethylsilyl () may hinder reaction kinetics compared to the target compound’s tetrahydro-pyran group.
- Oxygen vs. Sulfur : The tetrahydro-pyran group in the target compound likely offers better hydrolytic stability than sulfur-containing analogs ().
Biological Activity
3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tetrahydropyran moiety. The tert-butyl ester group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The biological activity of 3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with specific molecular targets in biological systems. The azetidine structure allows for conformational flexibility, which may facilitate binding to various receptors or enzymes involved in neurotransmission and metabolic pathways.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological effects:
- Neuroprotective Activity : Studies have shown that derivatives of azetidine compounds can modulate glutamate receptors, particularly NMDA receptors, which are crucial in neuroprotection and neurodegenerative disease models .
- Antioxidant Properties : The compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cellular models .
- Anti-inflammatory Effects : Initial findings suggest that the compound can inhibit pro-inflammatory cytokine production, indicating potential use in treating inflammatory conditions .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of related azetidine compounds. For instance:
- NMDA Receptor Binding Assays : In a study assessing the binding affinity of various azetidine derivatives at NMDA receptors, it was found that certain structural modifications significantly enhanced binding affinity, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
- In Vivo Models : Animal studies demonstrated that administration of azetidine derivatives resulted in improved cognitive function in models of Alzheimer's disease, with associated reductions in amyloid plaque formation .
- Oxidative Stress Studies : In vitro assays revealed that the compound could reduce reactive oxygen species (ROS) levels in neuronal cells subjected to oxidative stress, highlighting its potential as a neuroprotective agent .
Comparative Analysis with Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
